molecular formula C17H18ClFO4S B2972082 1-(2-Chloro-4-fluorophenoxy)-3-[(2,4-dimethylphenyl)sulfonyl]-2-propanol CAS No. 478079-87-7

1-(2-Chloro-4-fluorophenoxy)-3-[(2,4-dimethylphenyl)sulfonyl]-2-propanol

Cat. No.: B2972082
CAS No.: 478079-87-7
M. Wt: 372.84
InChI Key: JPQZKCCWFXSCLT-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorophenoxy)-3-[(2,4-dimethylphenyl)sulfonyl]-2-propanol is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a chlorofluorophenoxy group and a dimethylphenylsulfonyl group attached to a propanol backbone. Its unique structure imparts distinct chemical and physical properties, making it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4-fluorophenoxy)-3-[(2,4-dimethylphenyl)sulfonyl]-2-propanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorofluorophenoxy Intermediate: This step involves the reaction of 2-chloro-4-fluorophenol with an appropriate reagent to form the chlorofluorophenoxy intermediate.

    Sulfonylation: The intermediate is then subjected to sulfonylation using 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Propanol Addition: The final step involves the addition of a propanol moiety to the sulfonylated intermediate under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-fluorophenoxy)-3-[(2,4-dimethylphenyl)sulfonyl]-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible due to the presence of halogen atoms in the structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new halogenated derivatives.

Scientific Research Applications

1-(2-Chloro-4-fluorophenoxy)-3-[(2,4-dimethylphenyl)sulfonyl]-2-propanol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-fluorophenoxy)-3-[(2,4-dimethylphenyl)sulfonyl]-2-propanol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorobenzophenone: Shares the chlorofluorophenoxy group but lacks the sulfonyl and propanol moieties.

    4-Chloro-2,6-dimethylphenyl N-(4-fluorophenyl)carbamate: Contains similar aromatic groups but differs in the functional groups attached.

Uniqueness

1-(2-Chloro-4-fluorophenoxy)-3-[(2,4-dimethylphenyl)sulfonyl]-2-propanol is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

1-(2-chloro-4-fluorophenoxy)-3-(2,4-dimethylphenyl)sulfonylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFO4S/c1-11-3-6-17(12(2)7-11)24(21,22)10-14(20)9-23-16-5-4-13(19)8-15(16)18/h3-8,14,20H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQZKCCWFXSCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)CC(COC2=C(C=C(C=C2)F)Cl)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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